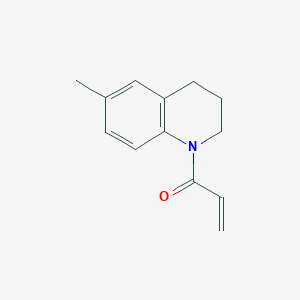

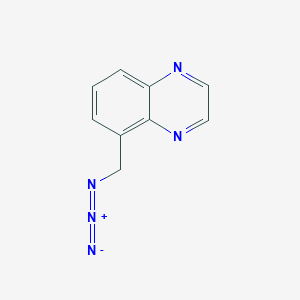

1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Physical And Chemical Properties Analysis

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Applications De Recherche Scientifique

Anticorrosive Materials

Quinoline and its derivatives, including structures similar to 1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, have been widely recognized for their effectiveness as anticorrosive materials. These compounds demonstrate substantial efficiency against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property makes them suitable for applications in corrosion inhibition, highlighting their role in protecting metals from degradation (C. Verma, M. Quraishi, E. Ebenso, 2020).

Immune Response Modifiers

Derivatives of quinoline, like 1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, have been explored for their potential as immune response modifiers. Compounds such as imiquimod demonstrate the ability to activate the immune system through the localized induction of cytokines, showcasing a range of biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This underscores the therapeutic potential of quinoline derivatives in treating various skin disorders and potentially other diseases (T. Syed, 2001).

Neuroprotection

Quinoline derivatives have been investigated for their neuroprotective properties, particularly through their interaction with the kynurenine pathway. The pathway involves metabolites such as quinolinic acid, which acts as an agonist at the NMDA receptor, and kynurenic acid, which serves as an antagonist. The balance between these compounds in the brain suggests a potential role for quinoline derivatives in managing disorders of the central nervous system by influencing levels of neurotoxic and neuroprotective kynurenines (E. Vámos, Á. Párdutz, P. Klivényi, J. Toldi, L. Vécsei, 2009).

Drug Development and Medicinal Chemistry

Quinoline is a versatile heterocyclic scaffold with significant therapeutic potential. It serves as the basis for a variety of drugs used to treat diseases such as cancer and malaria. The broad spectrum of biological activities exhibited by quinoline derivatives, including antimicrobial, anti-inflammatory, and antidiabetic effects, highlights their importance in drug discovery and development (S. M. A. Hussaini, 2016).

Propriétés

IUPAC Name |

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h3,6-7,9H,1,4-5,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBKAPIKGMCAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)

![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)

![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetonitrile](/img/structure/B2973337.png)

![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)